N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide
描述
属性
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-17(21-9-12-7-14(10-20-8-12)13-5-6-13)11-22-18(24)15-3-1-2-4-16(15)19(22)25/h1-4,7-8,10,13H,5-6,9,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKLMBASQHYZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Core Isoindol-1,3-dione Derivatives
The target compound shares its isoindol-1,3-dione core with multiple analogs, but substituents vary significantly:
Key Observations :
Characterization Data
- NMR and MS : Analogs are characterized by <sup>1</sup>H-NMR (δ 6.8–8.2 ppm for aromatic protons) and <sup>13</sup>C-NMR (δ 165–170 ppm for carbonyl groups) . Molecular ions (e.g., m/z 434.45 for 13b) confirm structures via HRMS .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide?
- Methodological Answer :
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Multi-step synthesis typically involves coupling the pyridine-cyclopropyl moiety with the isoindole-dione acetamide core. Key steps include nucleophilic substitution and amide bond formation.
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Catalysts: Sodium hydroxide or similar bases facilitate deprotonation, while solvents like dimethylformamide (DMF) enhance reaction efficiency .
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Optimization Strategy : Use Design of Experiments (DOE) to systematically vary parameters (temperature, solvent ratios, catalyst loading) and identify optimal conditions via response surface methodology .
- Data Table : Common Reaction Parameters
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaH, DMF | DMF | 80–100 | 60–75 |
| 2 | EDCI, HOBt | THF | 25–40 | 50–65 |
Q. Which spectroscopic techniques are recommended for structural confirmation?
- Methodological Answer :
- 1H NMR : Confirm substituent integration (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyridine aromatic protons at δ 7.0–8.5 ppm).
- LC-MS : Verify molecular ion peak (e.g., [M+H]+ at m/z calculated for C₂₀H₁₈N₃O₃: 348.13).
- Elemental Analysis : Validate %C, %H, %N to ±0.3% deviation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells).
- Predictive Tools : Employ the PASS program to forecast bioactivity (e.g., Pa > 0.7 for kinase inhibition) before wet-lab validation .
Advanced Research Questions
Q. How can computational methods like molecular docking guide target identification?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites (e.g., kinase domains). Focus on hydrogen bonds with pyridine-N and isoindole-dione carbonyl groups.
- Validation : Cross-reference docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values. Combine with Molecular Dynamics (MD) simulations (100 ns trajectories) to assess stability of ligand-protein complexes .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate conflicting results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., cyclopropyl → methyl substitution) to isolate pharmacophore contributions.
- Reproducibility Checks : Standardize protocols (e.g., cell passage number, serum-free conditions) and apply DOE to identify outlier variables .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
- Co-Solvents : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.
- Salt Formation : Screen with HCl or sodium citrate to improve crystallinity.
- Nanoformulation : Use lipid nanoparticles (size < 200 nm via dynamic light scattering) for enhanced bioavailability.
- DOE Approach : Optimize excipient ratios using a central composite design .
Q. How to design a comparative study with structural analogs to elucidate pharmacophore elements?
- Methodological Answer :
-
Analog Synthesis : Replace cyclopropyl with methyl or phenyl groups; modify isoindole-dione to phthalimide.
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Bioactivity Testing : Compare IC₅₀ values across analogs in kinase inhibition assays.
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QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent properties (logP, polar surface area) with activity .
- Data Table : Example Analogs and Activities
| Analog Structure | IC₅₀ (μM) | Target Protein |
|---|---|---|
| Cyclopropyl → Methyl | 12.3 | EGFR Kinase |
| Isoindole-dione → Phthalimide | 8.7 | Aurora Kinase A |
Methodological Notes
- Synthesis : Prioritize reaction scalability by transitioning from batch to flow chemistry for improved reproducibility .
- Data Analysis : Apply ICReDD’s computational-experimental feedback loop to refine reaction pathways and target predictions .
- Ethical Compliance : Ensure all biological assays adhere to OECD guidelines for in vitro testing (e.g., cytotoxicity ≤ 10% in non-target cells).
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